N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c23-16(10-21-17(24)5-6-18(21)25)19-9-14-13-11-26-8-7-15(13)22(20-14)12-3-1-2-4-12/h12H,1-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQBIGFBXWLGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 1795086-07-5 |
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 369.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes and receptors. Similar compounds have been shown to modulate signaling pathways involved in inflammation and cell proliferation.
Key Mechanisms:
- Inhibition of NF-kB Pathway : The compound may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor in inflammatory responses.
- Interaction with MAPKs : It may affect mitogen-activated protein kinases (MAPKs), which are crucial for cellular responses to stress and inflammation.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce lipopolysaccharide (LPS)-induced inflammation in THP-1 monocytes by inhibiting NF-kB activity.
Case Study Example :
In a study involving pyrazolo[1,5-a]quinazolines, several derivatives were screened for their ability to inhibit NF-kB transcriptional activity. Compounds with IC50 values below 50 µM were considered potent anti-inflammatory agents. The mechanisms involved included antagonism of formyl peptide receptors and inhibition of human neutrophil elastase .
Anticancer Potential
The anticancer properties of similar compounds have also been explored. For instance, modifications in the structure can lead to enhanced efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Research Findings :
A library of nitrogen heterocycles was evaluated for anticancer activity. One notable compound exhibited dual inhibition of Janus kinase 2 (JAK2) and bromodomain-containing protein 4 (BRD4), showcasing IC50 values of 22 nM and 13 nM respectively . Such findings suggest that this compound could similarly possess anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core motifs with derivatives described in recent patent applications ( and ). Below is a detailed structural and functional comparison:
Table 1: Structural Comparison of Key Compounds
Key Observations:
Heterocyclic Core: The target compound’s tetrahydropyrano-pyrazol system differs from the pyrrolo-triazolo-pyrazine cores in the patent compounds.
Substituent Effects :
- The 2,5-dioxopyrrolidinyl acetamide group in the target compound introduces a polar, hydrogen-bond-accepting moiety absent in the patent derivatives. This could enhance solubility or modulate off-target interactions compared to the cyclopropylmethyl or alcohol groups in the analogs .
- The cyclopentyl group in the target compound is retained in some patent analogs (e.g., ethyl-substituted cyclopentyl), suggesting a shared preference for lipophilic, spatially constrained substituents to optimize pharmacokinetic properties .
Synthetic Complexity: The synthesis of the target compound likely involves multi-step strategies similar to those in , such as coupling reactions (e.g., HATU-mediated amidation) and cyclization steps. However, the pyrano-pyrazol core may require specialized ring-forming reactions compared to the triazolo-pyrazine systems .
Research Findings and Implications
- Structural-Activity Relationships (SAR): The absence of a triazole ring in the target compound may reduce metabolic instability compared to triazolo-containing analogs, as triazoles are prone to oxidative degradation. Conversely, the pyrrolidinone group could introduce susceptibility to hydrolysis, necessitating prodrug strategies .
- The graphical approach for estimating confidence limits and slope parameters would facilitate rapid comparison of dose-response profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
